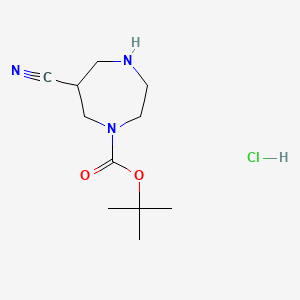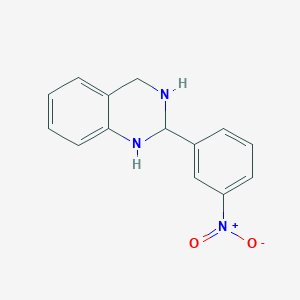
2-(3-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline is a heterocyclic compound that features a quinazoline core with a nitrophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline typically involves the condensation of 3-nitrobenzaldehyde with 2-aminobenzylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired tetrahydroquinazoline product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinazoline derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Reduction: 2-(3-Aminophenyl)-1,2,3,4-tetrahydroquinazoline.
Oxidation: Quinazoline derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
作用機序
The mechanism of action of 2-(3-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, which can enhance the compound’s binding affinity to its targets. Additionally, the tetrahydroquinazoline core can interact with hydrophobic pockets within the target molecules, further stabilizing the binding interaction.
類似化合物との比較
Similar Compounds
- 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline
- 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline
- 2-(3-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
2-(3-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its electronic properties and reactivity. This positioning can also affect the compound’s ability to interact with biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.
特性
分子式 |
C14H13N3O2 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
2-(3-nitrophenyl)-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C14H13N3O2/c18-17(19)12-6-3-5-10(8-12)14-15-9-11-4-1-2-7-13(11)16-14/h1-8,14-16H,9H2 |
InChIキー |
VGXARJKVNOAZFY-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2NC(N1)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



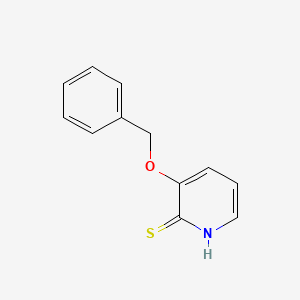
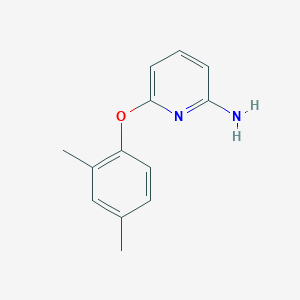
![(8aS)-N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide](/img/structure/B13898176.png)
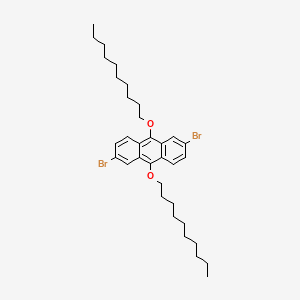
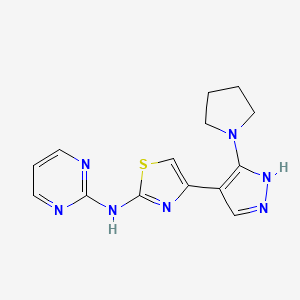
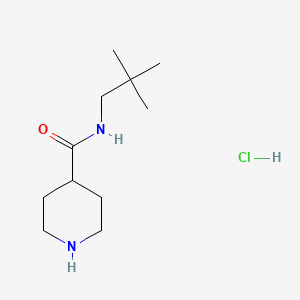
![tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13898192.png)
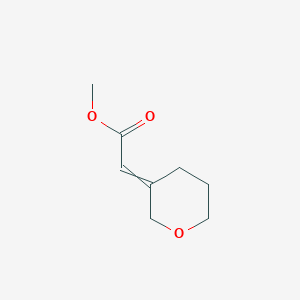
![Benz[b]acridin-12(5H)-one](/img/structure/B13898200.png)
![2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13898234.png)
![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13898236.png)
![6-Fluorobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13898240.png)
